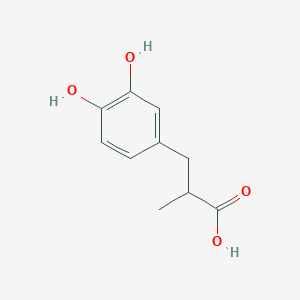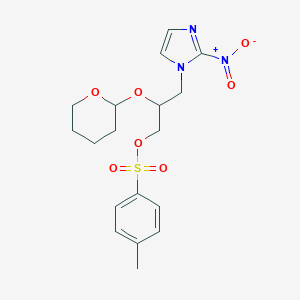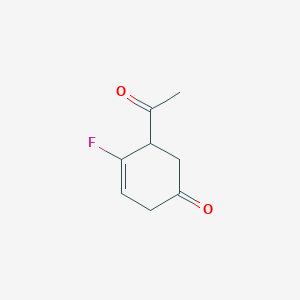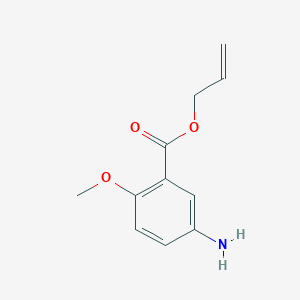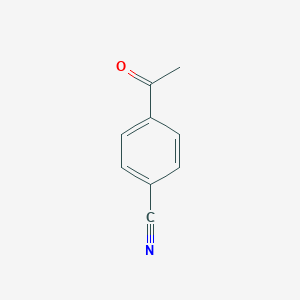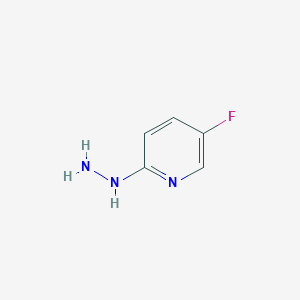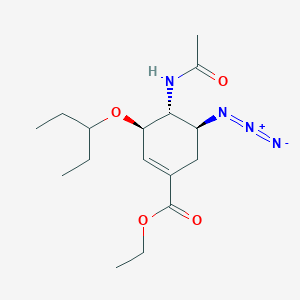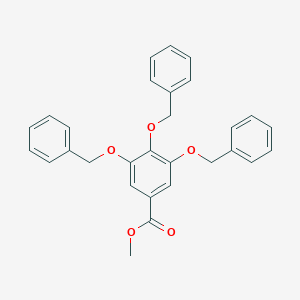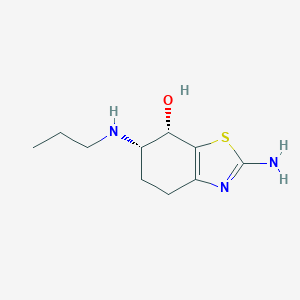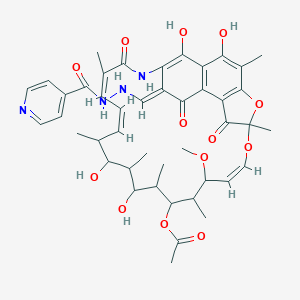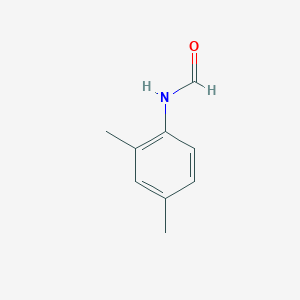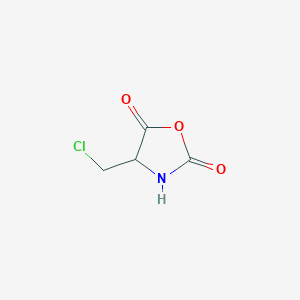![molecular formula C10H10ClNO3 B130712 1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-2-氯乙酮 CAS No. 149809-31-4](/img/structure/B130712.png)
1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-2-氯乙酮
描述
“1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone” is a chemical compound . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine . The molecular weight of this compound is 193.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H15NO2/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7,9H,2,5-6,12H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone” is 193.25 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学研究应用
合成和结构研究
- 合成技术和表征:已经研究了与1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-2-氯乙酮在结构上相关的异构苯并[1,4]恶嗪和苯并噻唑啉的合成。使用核磁共振光谱和X射线衍射分析对这些化合物进行了表征,从而深入了解了它们的结构特性 (Santes 等,1999).
生物活性
- 抗菌活性:已经合成了多种与所讨论的化学物质密切相关的1,4-苯并恶嗪类似物,并评估了它们的抗菌特性。这些化合物对大肠杆菌和金黄色葡萄球菌等细菌菌株表现出显着的活性,突出了它们在抗菌应用中的潜力 (Kadian 等,2012).
- 抗真菌活性:一些与1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-2-氯乙酮在结构上相似的化合物已表现出抗真菌活性。这些化合物的构效关系为针对真菌感染的未来药物开发提供了有价值的见解 (Raga 等,1992).
化学衍生物和应用
- 合成衍生物用于生物评估:已经合成了一系列含有与1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-2-氯乙酮相似的结构的衍生物,并对其进行了生物评估,包括细胞毒性和抗氧化活性。这些研究对于了解这些化合物的潜在治疗用途至关重要 (Kumar 等,2019).
抗菌和抗癌研究
- 抗菌和抗癌特性:已经对与1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-2-氯乙酮在结构上相关的化合物进行了研究,重点关注它们的抗菌和抗癌活性。这些研究已经确定了在治疗微生物感染和癌症方面具有显着潜力的化合物 (Verma 等,2015).
属性
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-8(13)6-3-9-10(4-7(6)12)15-2-1-14-9/h3-4H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVQDDQILMFQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437218 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone | |
CAS RN |
149809-31-4 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149809-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

